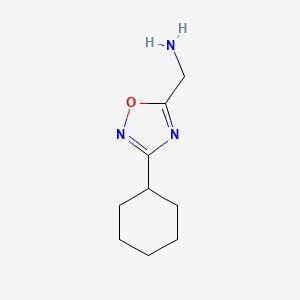

1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine

Description

1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted at position 3 with a cyclohexyl group and at position 5 with a methanamine moiety. Its hydrochloride salt (CAS: 1039837-72-3) is documented as a building block in medicinal chemistry, with applications in drug discovery and material science . The cyclohexyl substituent imparts unique steric and electronic properties, influencing solubility, stability, and biological interactions.

Properties

IUPAC Name |

(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h7H,1-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLPDVOLWMKLQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NOC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649249 | |

| Record name | 1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039837-72-3 | |

| Record name | 1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Amidoximes with Cyclohexanecarboxylic Derivatives

A common approach to synthesize 1,2,4-oxadiazoles involves the cyclization of amidoximes with carboxylic acid derivatives. For the target compound, the process typically begins with:

- Step 1: Preparation of an amidoxime intermediate derived from a suitable nitrile precursor.

- Step 2: Condensation of the amidoxime with cyclohexanecarboxylic acid or its activated derivatives (e.g., acid chlorides or esters).

- Step 3: Cyclodehydration to form the 1,2,4-oxadiazole ring, often facilitated by dehydrating agents or heating.

This method allows the introduction of the cyclohexyl substituent at the 3-position of the oxadiazole ring. The methanamine group at the 5-position can be introduced either by starting with an aminomethyl-substituted precursor or by functional group transformations after ring formation.

Carbodiimide-Mediated Cyclization Using Dicyclohexylcarbodiimide (DCC)

A notable method for synthesizing heterocycles related to 1,2,4-oxadiazoles involves the use of dicyclohexylcarbodiimide (DCC) as a dehydrating and cyclization agent. This approach was reported in the synthesis of related oxadiazine derivatives and can be adapted for 1,2,4-oxadiazole synthesis:

- Mechanism: DCC promotes the elimination of hydrogen sulfide or water from suitable precursors, forming an intermediate carbodiimide.

- Cyclization: The intermediate undergoes intramolecular cyclization to form the heterocyclic ring.

- Conditions: Typically reflux in dry acetonitrile or similar solvents for 40–50 minutes.

- Yields: Target heterocycles are obtained in good yields (68–89%).

This method is advantageous for its mild conditions and relatively high efficiency, making it suitable for preparing 1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine analogs when starting from appropriate thiourea or carbamothioyl precursors bearing cyclohexyl groups.

Visible-Light-Promoted Cyclization Using Hypervalent Iodine(III) Reagents

Recent advances in photoredox catalysis have enabled efficient synthesis of substituted 1,3,4-oxadiazoles, which can be adapted for 1,2,4-oxadiazole synthesis:

- Method: Cyclization of aldehydes with hypervalent iodine(III) reagents under visible light irradiation.

- Catalyst-Free: The reaction can proceed without metal catalysts, using simple visible light sources.

- Substrates: Commercially available aldehydes and iodine(III) reagents.

- Conditions: Room temperature, dichloromethane solvent, 12 hours irradiation.

- Yields: Moderate to excellent yields (up to 87%).

- Advantages: Mild, environmentally friendly, and operationally simple.

For this compound, the cyclohexyl-substituted aldehyde could be used as a substrate to form the oxadiazole ring, followed by amination at the methanamine position.

Multi-Step Synthesis via Hydrazide and Cyclocondensation Routes

Another synthetic strategy involves:

- Step 1: Formation of hydrazides from dicarbonyl ester precursors.

- Step 2: Cyclocondensation with reagents such as carbon disulfide or ammonium thiocyanate to yield oxadiazole or triazole intermediates.

- Step 3: Further functionalization to introduce the methanamine group via hydrazinolysis or reductive amination.

- Characterization: Products confirmed by IR, NMR, and mass spectrometry.

- Yields: Generally good, with specific derivatives isolated in 60–80% yields.

This route provides flexibility in modifying substituents on the oxadiazole ring and is useful for synthesizing complex derivatives including cyclohexyl-substituted analogs.

Summary Table of Preparation Methods

Detailed Research Findings

The DCC-mediated approach has been demonstrated to efficiently produce cyclohexyl-substituted oxadiazine derivatives, which are structurally related to 1,2,4-oxadiazoles, with yields ranging from 68% to 89%. The reaction proceeds via elimination of hydrogen sulfide and formation of carbodiimide intermediates, followed by cyclization.

Visible-light-promoted cyclization using hypervalent iodine(III) reagents offers a mild and catalyst-free route to 1,3,4-oxadiazole derivatives, which can be adapted for 1,2,4-oxadiazoles by selecting appropriate substrates. This method avoids precious metal catalysts and toxic dyes, providing an environmentally benign alternative with high yields.

Hydrazide-based methods enable the synthesis of oxadiazole derivatives through cyclocondensation reactions, followed by hydrazinolysis to introduce amino groups. These methods are supported by comprehensive spectroscopic characterization and provide a flexible platform for structural diversification.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in the formation of N-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. The incorporation of the cyclohexyl group in 1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine enhances its biological activity. Research has shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

Research has also suggested that oxadiazole derivatives possess neuroprotective effects. The compound has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis. Studies indicate that it may modulate pathways involved in neuroinflammation, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been explored against various bacterial strains. Preliminary results suggest that this compound exhibits notable antibacterial activity, which could be harnessed for developing new antibiotics or antimicrobial agents.

Polymer Chemistry

In material science, this compound is being investigated for its potential use as a monomer in polymer synthesis. Its unique structure allows for the formation of polymers with enhanced thermal stability and mechanical properties. Research is ongoing to explore its application in creating high-performance materials for industrial use .

Coating Applications

The compound's chemical stability and resistance to environmental degradation make it suitable for use in protective coatings. Studies are being conducted to evaluate its effectiveness as an additive in coatings that require enhanced durability and resistance to corrosion and wear .

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| "Anticancer Potential of Oxadiazole Derivatives" | Evaluate the anticancer effects of oxadiazole compounds | Demonstrated significant inhibition of cancer cell proliferation |

| "Neuroprotective Effects of Novel Oxadiazole Compounds" | Investigate neuroprotective mechanisms | Showed reduction in neuronal cell death under oxidative stress conditions |

| "Synthesis and Characterization of Oxadiazole-Based Polymers" | Develop new polymer materials | Achieved improved thermal and mechanical properties compared to traditional polymers |

Mechanism of Action

The mechanism of action of 1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine with key analogs:

Key Observations :

- Lipophilicity : Aromatic substituents (e.g., 4-chlorophenyl, benzyl) increase lipophilicity compared to aliphatic groups (cyclohexyl, isopropyl), impacting membrane permeability .

- Solubility : Polar groups like methoxy (e.g., 2,3-dimethoxyphenyl) enhance aqueous solubility .

- Steric Effects : Bulky groups (tert-butyl, benzyl) may hinder binding to flat enzymatic pockets but improve metabolic stability .

Biological Activity

1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine, a derivative of the oxadiazole family, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by data from various studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 181.23 g/mol. Its structure features a cyclohexyl group attached to an oxadiazole ring, which is known for contributing to diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate bactericidal effects against various strains of bacteria.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 3-Acetyl-2,5-disubstituted oxadiazoles | Escherichia coli | 16 µg/mL |

| 3-Acetyl-1,3,4-oxadiazoline | Pseudomonas aeruginosa | 8 µg/mL |

The presence of the -N=CO group in oxadiazole derivatives is believed to enhance their antimicrobial efficacy by interfering with bacterial gene transcription related to biofilm formation .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that compounds within this class can induce apoptosis and exhibit cytotoxicity against tumor cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluating the effects of this compound on human cancer cell lines (MCF-7 and A549) reported:

- Cytotoxicity : The compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells.

- Mechanism : Flow cytometry analysis revealed that the compound induces apoptosis in a dose-dependent manner .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

| HeLa | >50 | Minimal cytotoxicity |

Lipophilicity and Pharmacokinetics

Lipophilicity is a crucial factor influencing the biological activity of compounds. The logP value for this compound is estimated to be around 2.5, suggesting moderate lipophilicity conducive to cellular membrane penetration .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, cyclohexanecarboximidamide derivatives can react with activated carbonyl precursors (e.g., chloroacetyl chloride) under thermal or microwave-assisted conditions. Key steps include purification via column chromatography and characterization using / NMR and IR spectroscopy to confirm the oxadiazole ring formation and amine functionality .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- / NMR : To confirm the cyclohexyl group’s stereochemistry and oxadiazole ring substitution pattern.

- IR Spectroscopy : To identify the oxadiazole ring (C=N and N-O stretches near 1600–1500 cm).

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- X-ray Crystallography (if crystalline): For absolute stereochemical confirmation .

Q. What safety protocols should be followed during handling?

- Methodological Answer : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid exposure to heat/sparks. Store in amber glass containers at room temperature. Consult SDS for specific hazards; for example, similar oxadiazole derivatives require precautions against inhalation and skin contact .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

- Methodological Answer :

- Catalyst Selection : Use coupling agents like EDCI or DCC to facilitate cyclization.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction kinetics.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and minimizes side products.

- Purification : Employ preparative HPLC for high-purity isolation. Monitor via TLC and NMR for intermediate tracking .

Q. How do structural modifications to the cyclohexyl group influence bioactivity?

- Methodological Answer :

- Lipophilicity Adjustments : Introduce substituents (e.g., -OH, -F) to modulate LogP values, enhancing blood-brain barrier penetration.

- SAR Studies : Synthesize analogs (e.g., 3-aryl or 3-alkyl variants) and test against target enzymes/receptors.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with biological targets like kinases or GPCRs .

Q. How can contradictory solubility data across studies be resolved?

- Methodological Answer :

- Standardization : Use consistent solvents (e.g., DMSO for stock solutions) and temperature controls.

- Polymorph Screening : Analyze crystalline vs. amorphous forms via DSC and PXRD.

- Collaborative Validation : Cross-validate results with independent labs using identical protocols .

Q. What strategies are effective in analyzing stability under varying pH conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at elevated temperatures (40–60°C).

- Analytical Monitoring : Use UPLC-MS to track degradation products (e.g., hydrolyzed oxadiazole rings).

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.